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Compound of Interest

Compound Name: CGI-1746

Cat. No.: B1684438 Get Quote

A Head-to-Head Comparison of Bruton's Tyrosine Kinase Inhibitors: CGI-1746 and

Acalabrutinib

In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases,

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. This guide provides

a detailed head-to-head comparison of two notable BTK inhibitors: CGI-1746, a reversible

inhibitor, and acalabrutinib, a second-generation covalent inhibitor. This comparison is intended

for researchers, scientists, and drug development professionals, offering objective data from

preclinical and clinical studies to inform future research and development.

Mechanism of Action and Kinase Selectivity
Both CGI-1746 and acalabrutinib are potent inhibitors of BTK, a key enzyme in the B-cell

receptor (BCR) signaling pathway essential for B-cell proliferation, trafficking, and survival.

However, they exhibit fundamental differences in their binding mechanisms and selectivity

profiles.

CGI-1746 is a potent and highly selective, reversible small-molecule inhibitor of BTK.[1] It binds

to an inactive, nonphosphorylated conformation of the enzyme, inhibiting both the auto- and

transphosphorylation steps necessary for its activation.[1][2] This reversible binding mechanism

distinguishes it from first- and second-generation BTK inhibitors.

Acalabrutinib is a second-generation, highly selective, potent, and covalent inhibitor of BTK.[3]

[4] It irreversibly binds to the cysteine residue at position 481 (Cys481) within the active site of
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BTK.[5] This covalent binding leads to sustained inhibition of BTK activity. Acalabrutinib was

developed to have minimal off-target activity, thereby improving its tolerability compared to the

first-in-class BTK inhibitor, ibrutinib.[3][6][7]

Signaling Pathway of BTK Inhibition

BTK Inhibitors

B-cell Receptor (BCR)

LYN/SYK

Antigen Binding

Bruton's Tyrosine Kinase (BTK)

Phosphorylation

PLCγ2

Activation

IP3 & DAG

NF-κB, NFAT, MAPK
(Proliferation, Survival, Differentiation)

CGI-1746
(Reversible)

Inhibition

Acalabrutinib
(Covalent)

Inhibition

Click to download full resolution via product page

Caption: Simplified B-cell receptor signaling pathway and the inhibitory action of CGI-1746 and

acalabrutinib on BTK.
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Potency and In Vitro Activity
Both inhibitors demonstrate high potency against BTK in biochemical and cell-based assays.

Parameter CGI-1746 Acalabrutinib Reference

BTK IC50 1.9 nM 3 nM [1][5]

Binding Type Reversible Covalent (to Cys481) [5]

B-cell Proliferation

Inhibition (human,

IC50)

42 nM Not specified [1][2]

Selectivity Profile
A key differentiator between BTK inhibitors is their selectivity, which can influence their safety

profiles. Off-target inhibition of other kinases has been associated with adverse effects.

CGI-1746 exhibits high specificity for BTK, with approximately 1,000-fold selectivity over Tec

and Src family kinases.[1][2]

Acalabrutinib was designed for high selectivity and demonstrates minimal off-target activity.[3]

Compared to ibrutinib, acalabrutinib has significantly less or no inhibitory activity against

several other kinases, including ITK, EGFR, ERBB2, ERBB4, JAK3, and SRC family kinases.

[5][8] This improved selectivity is thought to contribute to its favorable safety profile, with a

lower incidence of certain adverse events like atrial fibrillation compared to ibrutinib.[6][9]

Kinase Inhibition Experimental Workflow
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Caption: General workflow for determining the IC50 and selectivity profile of kinase inhibitors.

Preclinical and Clinical Efficacy
CGI-1746
Preclinical studies have demonstrated the in vivo efficacy of CGI-1746 in models of B-cell-

dependent diseases. In a mouse model of collagen-induced arthritis, treatment with CGI-1746
resulted in a significant reduction in clinical arthritis scores and joint inflammation.[1][2] It also

effectively inhibited the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-

6.[1][2] A notable finding is that CGI-1746 also inhibits the peptidase and ATPase activities of

the 26S proteasome, an off-target effect not reported for other BTK inhibitors.[10][11]

Acalabrutinib
Acalabrutinib has undergone extensive clinical development and is approved for the treatment

of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell

lymphoma (MCL).[3][12][13] Clinical trials have consistently demonstrated high overall

response rates and durable remissions in both treatment-naïve and relapsed/refractory patient

populations.[3][4][14]
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Clinical Trial
(Indication)

Comparator
Key Efficacy
Outcome

Reference

ELEVATE-TN

(Treatment-Naïve

CLL)

Obinutuzumab +

Chlorambucil

Acalabrutinib +

Obinutuzumab and

Acalabrutinib

monotherapy

significantly reduced

the risk of disease

progression or death.

[14]

ASCEND

(Relapsed/Refractory

CLL)

Idelalisib + Rituximab

or Bendamustine +

Rituximab

Acalabrutinib

monotherapy resulted

in a 69% relative risk

reduction in disease

progression or death.

[14]

ELEVATE-RR

(Relapsed/Refractory

CLL)

Ibrutinib

Acalabrutinib was

non-inferior to ibrutinib

in terms of

progression-free

survival (38.4 months

in both arms).

[9][15]

ACE-LY-004

(Relapsed/Refractory

MCL)

Single-arm

Overall response rate

of 81% (40%

complete response).

[3]

Pharmacokinetics
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Parameter CGI-1746 Acalabrutinib Reference

Absorption Not specified Rapid absorption [16]

Elimination Not specified Fast elimination [16]

Metabolism Not specified

Metabolized by

CYP3A to a major

active metabolite,

ACP-5862.

[17][18]

Active Metabolite Not specified

ACP-5862 is

approximately half as

potent as

acalabrutinib for BTK

inhibition and has a

similar selectivity

profile.

[18][19]

Safety and Tolerability
CGI-1746: As CGI-1746 has not progressed to extensive clinical trials, its safety profile in

humans is not well-characterized. The preclinical finding of proteasome inhibition warrants

further investigation into potential off-target toxicities.[10][11]

Acalabrutinib: Acalabrutinib is generally well-tolerated, with most adverse events being of grade

1 or 2 severity.[3][4] Common side effects include headache, diarrhea, and upper respiratory

tract infection.[7] Due to its high selectivity, acalabrutinib is associated with a lower incidence of

certain off-target adverse events compared to ibrutinib, such as atrial fibrillation and

hypertension.[9][20]

Summary and Conclusion
CGI-1746 and acalabrutinib represent two distinct approaches to BTK inhibition. CGI-1746 is a

highly selective, reversible inhibitor with demonstrated preclinical efficacy in inflammatory

disease models and a unique off-target effect on the proteasome. Acalabrutinib is a clinically

validated, highly selective, covalent BTK inhibitor with a favorable efficacy and safety profile in

the treatment of B-cell malignancies.
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The choice between a reversible and a covalent inhibitor, and the implications of their differing

selectivity profiles, are key considerations in drug development. While acalabrutinib is an

established therapeutic agent, the distinct mechanism of CGI-1746 may offer advantages in

specific contexts or in overcoming resistance to covalent inhibitors. Further research, including

clinical evaluation of CGI-1746, is necessary to fully elucidate its therapeutic potential and to

directly compare its clinical performance against covalent inhibitors like acalabrutinib.

Experimental Protocols
Detailed experimental protocols for the key assays mentioned can be found in the primary

literature cited. For example, kinase inhibition assays are often performed using in vitro

radiometric or fluorescence-based methods with purified recombinant kinases. Cell-based

assays for proliferation typically involve stimulating primary cells or cell lines and measuring

viability or DNA synthesis. In vivo efficacy is assessed in animal models of disease, with

endpoints such as tumor burden, clinical scores of disease severity, and biomarker analysis.

Pharmacokinetic studies involve administering the compound to animals or humans and

measuring plasma concentrations over time using methods like liquid chromatography-tandem

mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. medchemexpress.com [medchemexpress.com]

3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell
Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell
Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1684438?utm_src=pdf-body
https://www.benchchem.com/product/b1684438?utm_src=pdf-body
https://www.benchchem.com/product/b1684438?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/cgi1746.html
https://www.medchemexpress.com/CGI-1746.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162209/
https://pubmed.ncbi.nlm.nih.gov/34055635/
https://pubmed.ncbi.nlm.nih.gov/34055635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4784459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4784459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge
[mdedge.com]

7. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic
Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

8. Acalabrutinib - Wikipedia [en.wikipedia.org]

9. ashpublications.org [ashpublications.org]

10. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-
1746 - PMC [pmc.ncbi.nlm.nih.gov]

11. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-
1746 - Mendeley Data [data.mendeley.com]

12. drugs.com [drugs.com]

13. Acalabrutinib: MedlinePlus Drug Information [medlineplus.gov]

14. JNCCN 360 - CLL/MCL - Acalabrutinib [jnccn360.org]

15. ascopubs.org [ascopubs.org]

16. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic
leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib
Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

18. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities -
PMC [pmc.ncbi.nlm.nih.gov]

19. Improved characterization of the pharmacokinetics of acalabrutinib and its
pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in
healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

20. ajmc.com [ajmc.com]

To cite this document: BenchChem. [head-to-head comparison of CGI-1746 and
acalabrutinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684438#head-to-head-comparison-of-cgi-1746-and-
acalabrutinib]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.mdedge.com/hematologynews/article/159930/mantle-cell-lymphoma/acalabrutinib-shows-less-target-activity-mantle
https://www.mdedge.com/hematologynews/article/159930/mantle-cell-lymphoma/acalabrutinib-shows-less-target-activity-mantle
https://pmc.ncbi.nlm.nih.gov/articles/PMC7090151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7090151/
https://en.wikipedia.org/wiki/Acalabrutinib
https://ashpublications.org/ashclinicalnews/news/5700/Head-to-Head-Trial-Confirms-Acalabrutinib-s
https://pmc.ncbi.nlm.nih.gov/articles/PMC11700655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11700655/
https://data.mendeley.com/datasets/7n36xfmfj9/1
https://data.mendeley.com/datasets/7n36xfmfj9/1
https://www.drugs.com/acalabrutinib.html
https://medlineplus.gov/druginfo/meds/a618004.html
https://jnccn360.org/cll-mcl/jnccn-spotlights/acalabrutinib/
https://ascopubs.org/doi/10.1200/JCO.21.01210
https://pubmed.ncbi.nlm.nih.gov/34275396/
https://pubmed.ncbi.nlm.nih.gov/34275396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10000925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10000925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290582/
https://www.ajmc.com/view/second-generation-btk-inhibitors-hit-the-treatment-bullseye-with-fewer-off-target-effects
https://www.benchchem.com/product/b1684438#head-to-head-comparison-of-cgi-1746-and-acalabrutinib
https://www.benchchem.com/product/b1684438#head-to-head-comparison-of-cgi-1746-and-acalabrutinib
https://www.benchchem.com/product/b1684438#head-to-head-comparison-of-cgi-1746-and-acalabrutinib
https://www.benchchem.com/product/b1684438#head-to-head-comparison-of-cgi-1746-and-acalabrutinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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